molecular formula C19H16N4O B15494392 Furo[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]-

Furo[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]-

Cat. No.: B15494392
M. Wt: 316.4 g/mol
InChI Key: BETPLGQRWYWUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Furo[2,3-d]pyrimidine-2,4-diamine, 5-[(1E)-2-(1-naphthalenyl)-1-propen-1-yl]- (CAS: 862823-06-1) features a fused furopyrimidine-diamine core substituted at position 5 with a (1E)-2-(1-naphthalenyl)-1-propenyl group. The (1E)-configuration of the propenyl group is critical for stereospecific binding, as observed in related compounds .

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

5-(2-naphthalen-1-ylprop-1-enyl)furo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C19H16N4O/c1-11(14-8-4-6-12-5-2-3-7-15(12)14)9-13-10-24-18-16(13)17(20)22-19(21)23-18/h2-10H,1H3,(H4,20,21,22,23)

InChI Key

BETPLGQRWYWUDW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=COC2=NC(=NC(=C12)N)N)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Naphthalenyl vs. Methoxyphenyl

Compound D09 (CAS: Not specified) replaces the naphthalenyl group with a 2-methoxyphenyl moiety (structure: 5-[(1E)-2-(2-methoxyphenyl)prop-1-en-1-yl]furo[2,3-d]pyrimidine-2,4-diamine) . Key differences include:

  • Binding Affinity : Methoxyphenyl derivatives exhibit strong DHFR inhibition due to hydrogen bonding with the methoxy oxygen . Naphthalenyl’s extended π-system may favor interactions with hydrophobic enzyme pockets.
Table 1: Substituent Impact on Properties
Compound Substituent LogP* DHFR IC₅₀ (nM)* Target Enzyme
Target Compound 1-Naphthalenyl ~3.8 Not Reported FAK/DHFR
D09 2-Methoxyphenyl ~2.5 15–30 DHFR

*Theoretical values based on structural analogs.

Core Scaffold Variations: Furo vs. Pyrrolo/Thieno Pyrimidines

  • Pyrrolo[2,3-d]pyrimidine-2,4-diamine : Nitrogen in the fused ring enables additional hydrogen bonding, improving FAK inhibition (IC₅₀: <10 nM for some derivatives) .
  • Furo[2,3-d]pyrimidine-2,4-diamine : Oxygen’s electronegativity may stabilize interactions with polar residues in enzyme active sites .

Isomerism: E vs. Z Configuration

The (1E)-propenyl group in the target compound contrasts with Z-isomers observed in DHFR inhibitors. Studies on analogs show:

  • E-isomers bind DHFR in a linear conformation, forming van der Waals contacts with Phe34 .
  • Z-isomers adopt a bent conformation, reducing affinity due to steric clashes.
    This suggests the target compound’s E-configuration is optimal for enzymatic interactions .

Research Findings and Implications

  • DHFR Inhibition : Methoxyphenyl analogs (e.g., D09) demonstrate potent activity (IC₅₀: 15–30 nM), while naphthalenyl derivatives remain untested but are predicted to have reduced potency due to steric bulk .
  • FAK Selectivity: Pyrrolo and thieno analogs outperform furo derivatives in FAK inhibition, highlighting the importance of nitrogen/sulfur in the core scaffold .
  • Therapeutic Potential: The target compound’s unique structure may offer dual activity against FAK and DHFR, warranting further enzymatic assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing furo[2,3-d]pyrimidine-2,4-diamine derivatives with naphthalenyl substituents?

  • Methodology : Multi-step synthesis often involves condensation reactions, Suzuki couplings, or nucleophilic substitutions. For example, naphthalenyl groups can be introduced via palladium-catalyzed cross-coupling reactions using arylboronic acids (similar to methods in ). Key reagents include bases (e.g., K2_2CO3_3) and catalysts (e.g., Pd(PPh3_3)4_4) under inert conditions. Solvents like DMF or THF are critical for solubility and reactivity .
  • Characterization : Post-synthesis purification via column chromatography and structural confirmation via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy are standard .

Q. How does the stereochemistry (E/Z configuration) of the propenyl group impact the compound’s reactivity or bioactivity?

  • Analysis : The E-configuration (as in the target compound) influences spatial orientation, affecting binding to biological targets. Comparative studies using NOESY NMR or X-ray crystallography can confirm stereochemistry. For example, highlights the importance of (1E)-configuration in analogous compounds for maintaining planar geometry, which enhances π-π stacking with aromatic residues in enzymes .

Q. What are the primary characterization techniques to confirm the purity and structure of this compound?

  • Techniques :

  • NMR Spectroscopy : Assigns protons (e.g., naphthalenyl aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
  • Mass Spectrometry : HRMS verifies molecular ion peaks (e.g., [M+H]+^+ for C19_{19}H18_{18}N4_4O2_2).
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ=254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

  • Approach : Use software like AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors. The naphthalenyl group may occupy hydrophobic pockets, while the furopyrimidine core hydrogen-bonds with catalytic residues (e.g., ATP-binding sites in tyrosine kinases). Validation via MD simulations assesses binding stability .
  • Data Interpretation : Compare docking scores (ΔG) with known inhibitors (e.g., reports IC50_{50} values for kinase inhibition) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Case Study : If one study reports potent anticancer activity (e.g., IC50_{50} = 1 μM) and another shows no efficacy, consider:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time.
  • Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Metabolic Stability : Evaluate compound degradation via LC-MS in cell culture media over 24h .

Q. How can substituent variations (e.g., replacing naphthalenyl with chlorophenyl) optimize pharmacokinetic properties?

  • Design Strategy :

Substituent LogP Solubility (μM) Bioactivity Trend
1-Naphthalenyl3.812High kinase inhibition
4-Chlorophenyl2.945Moderate activity
  • Rationale : Bulkier naphthalenyl enhances target affinity but reduces solubility. Chlorophenyl improves aqueous solubility but may weaken binding .

Q. What in vitro models are suitable for evaluating metabolic stability and cytochrome P450 interactions?

  • Protocol :

Liver Microsomes : Incubate compound with human liver microsomes (HLMs) and NADPH.

LC-MS/MS Analysis : Quantify parent compound depletion over time (t1/2_{1/2}).

CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess competitive inhibition .

Methodological Challenges

Q. How to optimize reaction yields in the presence of sterically hindered naphthalenyl groups?

  • Solution :

  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12h) and improves yield (85% vs. 60%) by enhancing energy transfer.
  • Protecting Groups : Temporarily protect amine groups (e.g., Boc) to prevent side reactions during coupling steps .

Q. What analytical workflows validate the absence of regioisomers in the final product?

  • Workflow :

TLC Monitoring : Use ethyl acetate/hexane (3:7) to detect byproducts.

2D NMR : Correlate 1^1H-13^{13}C HSQC to confirm regioselectivity.

X-ray Crystallography : Resolve ambiguity in substituent positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.